2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a tetrahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of 2,4-dimethylphenylamine, which is then reacted with maleic anhydride to form an intermediate. This intermediate undergoes cyclization and reduction to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Similar in structure but with a benzotriazole core.
2-Phenyl-2H-benzotriazole: Another related compound with a phenyl group instead of the dimethylphenyl group.
Uniqueness
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its tetrahydroisoindole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H17NO2/c1-9-3-6-13(10(2)7-9)18-16(19)14-11-4-5-12(8-11)15(14)17(18)20/h3-7,11-12,14-15H,8H2,1-2H3 |
InChI Key |
MUUAYTPZVIJROC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4)C |
Origin of Product |
United States |
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